molecular formula C15H21ClN2O3 B15314173 Tert-butyl 4-(3-chloro-4-hydroxyphenyl)piperazine-1-carboxylate

Tert-butyl 4-(3-chloro-4-hydroxyphenyl)piperazine-1-carboxylate

Cat. No.: B15314173
M. Wt: 312.79 g/mol
InChI Key: AJDDAQMHYYXFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(3-chloro-4-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a chlorohydroxyphenyl moiety. It is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-chloro-4-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of 3-chloro-4-hydroxyaniline with tert-butyl piperazine-1-carboxylate. The reaction is carried out under controlled conditions, often using a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed for quality control.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-chloro-4-hydroxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom may result in the formation of various substituted derivatives .

Scientific Research Applications

Tert-butyl 4-(3-chloro-4-hydroxyphenyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-chloro-4-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(5-formylpyrid-2-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(3-chloro-4-hydroxyphenyl)piperazine-1-carboxylate is unique due to the presence of the chlorohydroxyphenyl moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

IUPAC Name

tert-butyl 4-(3-chloro-4-hydroxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)11-4-5-13(19)12(16)10-11/h4-5,10,19H,6-9H2,1-3H3

InChI Key

AJDDAQMHYYXFRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.